L-Lysine-d4-1, also known as Nε-(1-Carboxymethyl)-L-lysine-d4, is a stable isotope-labeled derivative of the amino acid L-lysine. This compound is primarily used in analytical chemistry and biochemical research due to its unique isotopic labeling, which allows for precise tracking and quantification in various biological systems. The molecular formula of L-Lysine-d4-1 is with a molecular weight of 208.25 g/mol. It is classified under modified amino acids and stable isotopes, specifically as a stable isotope-labeled analytical standard .
The synthesis of L-Lysine-d4-1 involves several technical steps that ensure the incorporation of deuterium into the lysine structure. One common method includes the use of deuterated starting materials and controlled reaction conditions to facilitate the substitution of hydrogen atoms with deuterium.
L-Lysine-d4-1 has a complex molecular structure characterized by:
N[C@H](C(O)=O)CC([2H])([2H])C([2H])([2H])CNCC(O)=O
.L-Lysine-d4-1 can participate in various chemical reactions typical for amino acids, including:
The reactions involving L-Lysine-d4-1 can be monitored using mass spectrometry due to its isotopic labeling, which provides distinct peaks corresponding to the labeled and unlabeled forms .
The mechanism of action for L-Lysine-d4-1 primarily relates to its role in metabolic pathways where lysine is involved. It acts as a precursor for various biochemical processes including protein synthesis and enzyme activity modulation.
Research indicates that L-Lysine plays critical roles in collagen formation, hormone production, and immune function .
L-Lysine-d4-1 exhibits several notable physical and chemical properties:
L-Lysine-d4-1 has significant applications in scientific research:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1